2-Fluoro-4-(methylsulfonyl)toluene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

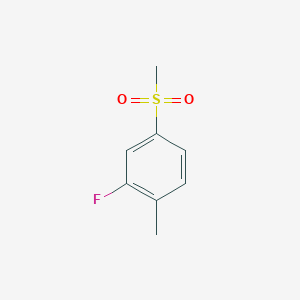

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1-methyl-4-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2S/c1-6-3-4-7(5-8(6)9)12(2,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSGZPNRSFBICJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697223 | |

| Record name | 2-Fluoro-4-(methanesulfonyl)-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

828270-60-6 | |

| Record name | 2-Fluoro-1-methyl-4-(methylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=828270-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(methanesulfonyl)-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Key Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide to 2-Fluoro-4-(methylsulfonyl)toluene: Properties, Synthesis, and Applications

This compound is a substituted aromatic compound that has garnered significant interest as a building block in organic synthesis, particularly within the realm of drug discovery.[][2] Its chemical architecture, featuring a toluene backbone functionalized with both a fluorine atom and a methylsulfonyl group, imparts a unique combination of physicochemical properties that are highly sought after by medicinal chemists.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate various properties, including metabolic stability, membrane permeability, and binding affinity.[3][4] Fluorine's high electronegativity and small atomic size can profoundly influence the electronic environment of a molecule, often leading to enhanced pharmacokinetic profiles.[3][5] Simultaneously, the methylsulfonyl moiety (-SO₂CH₃) is a strong electron-withdrawing group and a hydrogen bond acceptor.[2] This group can improve a compound's solubility and metabolic stability, making it a valuable feature in the design of therapeutic agents.[2] The combination of these two functional groups on a toluene scaffold makes this compound a versatile intermediate for creating more complex molecules with tailored biological activities.[2]

This guide provides a comprehensive overview of the core chemical properties, synthetic considerations, spectroscopic signature, and safety protocols associated with this compound, offering a technical resource for researchers and scientists in drug development and chemical research.

Physicochemical and Structural Properties

This compound is characterized by the following properties, which are fundamental to its handling, reactivity, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 828270-60-6 | [][6][7][8] |

| Molecular Formula | C₈H₉FO₂S | [][9][10] |

| Molecular Weight | 188.22 g/mol | [][8][9] |

| IUPAC Name | 2-fluoro-1-methyl-4-(methylsulfonyl)benzene | [] |

| Synonyms | 2-fluoro-1-methyl-4-methylsulfonylbenzene | [][6] |

| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)C)F | [] |

| Physical State | Solid (Typical) | [11] |

| LogP | 2.61840 | [10] |

| PSA (Polar Surface Area) | 42.52 Ų | [10] |

Note: Experimental data for properties such as melting point and boiling point are not consistently available in public datasheets.[6][10]

Synthesis Strategies: A Methodological Perspective

While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in readily accessible literature, its synthesis can be approached through established organosulfur and fluorination chemistries. The general logic involves the formation of the methyl sulfone from a suitable sulfur-containing precursor. A common and robust method for creating aryl methyl sulfones is the methylation of a corresponding sulfinate salt.

A representative workflow for a structurally related isomer, 4-Fluoro-2-(methylsulfonyl)toluene, has been published and provides a strong methodological basis.[12] This process involves the conversion of a sulfonyl chloride to a sulfinate, followed by methylation.

Experimental Protocol: Synthesis of an Isomeric Aryl Methyl Sulfone

The following protocol is adapted from a published method for the synthesis of the isomer 4-Fluoro-2-(methylsulfonyl)toluene and serves as an illustrative example of the chemical transformations required.[12] The causality behind these steps lies in the controlled reduction of the sulfonyl chloride and subsequent alkylation.

Step 1: Formation of the Sulfonyl Hydrazide Intermediate

-

Dissolve the starting material, 5-Fluoro-2-methylbenzenesulfonyl chloride (1.0 eq), in Tetrahydrofuran (THF) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath. This is critical to control the exothermicity of the reaction with hydrazine.

-

Slowly add hydrazine (approx. 2.2 eq) to the cooled solution.

-

Allow the reaction to stir at this temperature and then warm to room temperature, monitoring by TLC until the starting material is consumed (typically 16 hours).[12]

-

Remove the solvent under reduced pressure to yield the crude sulfonyl hydrazide intermediate.

Step 2: Methylation to Form the Methyl Sulfone

-

To the crude intermediate, add Ethanol (EtOH), followed by an excess of sodium acetate (approx. 10 eq) and methyl iodide (approx. 5 eq).[12] Sodium acetate acts as a base, and methyl iodide is the methylating agent.

-

Heat the mixture to reflux and maintain for 16 hours.[12] The elevated temperature is necessary to drive the Sₙ2 reaction.

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting residue using silica gel chromatography (e.g., with a hexanes/ethyl acetate gradient) to isolate the pure 4-Fluoro-2-(methylsulfonyl)toluene product.[12]

Spectroscopic Characterization

Definitive characterization of this compound relies on standard spectroscopic techniques. While specific experimental spectra are not publicly cataloged, a predictive analysis based on the structure allows for an accurate estimation of the expected spectroscopic data.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Three distinct signals in the aromatic region (approx. 7.0-8.0 ppm), exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. - Methyl Sulfone Protons (-SO₂CH₃): A sharp singlet around 3.0-3.3 ppm. - Toluene Methyl Protons (-CH₃): A singlet (or a narrow doublet due to coupling with the ortho fluorine) around 2.3-2.6 ppm. |

| ¹³C NMR | - Aromatic Carbons: Six distinct signals in the aromatic region (approx. 115-165 ppm). The carbon directly bonded to fluorine will show a large C-F coupling constant (¹JCF ≈ 240-260 Hz). - Methyl Sulfone Carbon: A signal around 40-45 ppm. - Toluene Methyl Carbon: A signal around 15-20 ppm. |

| IR Spectroscopy | - S=O Stretch: Two strong, characteristic absorption bands for the sulfone group, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). - C-F Stretch: A strong band in the 1250-1000 cm⁻¹ region. - C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z = 188. - Key Fragmentation: Expect loss of methyl (-15) to give m/z = 173, and loss of the methylsulfonyl group (-79) to give m/z = 109. The tropylium ion (m/z = 91) from the toluene fragment may also be observed. |

Note: Predicted NMR chemical shifts are relative to TMS and can be influenced by the solvent used. [13]

Safety and Handling

Proper handling of this compound is essential. The compound should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [14]

| Hazard Class | Precautionary Statement | Source(s) |

|---|---|---|

| Skin Contact | May cause skin irritation. Wash off immediately with soap and plenty of water. | [14][15] |

| Eye Contact | May cause eye irritation. Rinse with pure water for at least 15 minutes and consult a doctor. | [14][15] |

| Inhalation | Avoid breathing dust or vapors. Move victim to fresh air. If breathing is difficult, give oxygen. | [14] |

| Ingestion | Do not induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately. | [14] |

| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction. | [14] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [11][16] |

| Disposal | Dispose of waste material in accordance with national and local regulations. Do not mix with other waste. | |

Applications in Research and Development

The primary application of this compound is as a specialized building block in organic synthesis. []Its pre-functionalized structure allows for its efficient incorporation into larger, more complex molecules, saving synthetic steps and enabling the exploration of chemical space.

Its utility is particularly noted in medicinal chemistry for the development of advanced pharmaceutical intermediates. For example, the related 4-fluoro-2-(methylsulfonyl)phenyl moiety has been crucial in the synthesis of potent and selective inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target implicated in metabolic disorders. [2]The specific substitution pattern offered by this class of reagents can be instrumental in optimizing a lead compound's potency, selectivity, and pharmacokinetic profile. [2]

Conclusion

This compound represents a valuable and strategic tool for the modern synthetic chemist. The combination of a fluorine atom and a methylsulfonyl group on a toluene scaffold provides a unique set of electronic and steric properties that are highly advantageous, especially in the field of drug discovery. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, enables researchers to effectively and safely leverage this compound in the synthesis of novel chemical entities with significant potential.

References

-

Ruji Biology. This compound,98%. Retrieved from [Link]

-

AWS. (2022-07-22). SAFETY DATA SHEET - Toluene. Retrieved from [Link]

-

Chemsrc. This compound | CAS#:828270-60-6. Retrieved from [Link]

-

Journal of Clinical and Translational Research. Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

Organic Syntheses. METHYL p-TOLYL SULFONE. Retrieved from [Link]

-

NIST. 2-Fluoro-4-iodotoluene - Mass Spectrum. Retrieved from [Link]

-

Organic Syntheses. p-TOLYLSULFONYLDIAZOMETHANE. Retrieved from [Link]

-

Quick Company. A Process For The Synthesis Of 4 Methyl Sulfonyl Toluene. Retrieved from [Link]

-

YouTube. (2014-02-16). meta-Fluorotoluene Synthesis. Retrieved from [Link]

-

NIH Molecular Libraries Program. Figure 2, Mass spectrometry analysis of TR and methylsulfonylnitrobenzoate interaction. Retrieved from [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

-

PubMed Central. Contribution of Organofluorine Compounds to Pharmaceuticals. Retrieved from [Link]

-

NIST. Toluene - Mass Spectrum. Retrieved from [Link]

-

ChemUniverse. Request A Quote - this compound. Retrieved from [Link]

-

Accela ChemBio. This compound|CAS 828270-60-6. Retrieved from [Link]

-

Jingming Chemical. This compound. Retrieved from [Link]

- Google Patents. CN111807999A - Preparation method and equipment of p-methylsulfonyl toluene.

-

LookChem. CAS No.828270-66-2,4-Fluoro-2-(Methylsulfonyl)toluene Suppliers. Retrieved from [Link]

Sources

- 2. 4-Fluoro-2-(methylsulfonyl)toluene | 828270-66-2 | Benchchem [benchchem.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 5. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. arctomsci.com [arctomsci.com]

- 8. CAS 828270-60-6 | 6763-3-03 | MDL MFCD14585007 | this compound | SynQuest Laboratories [synquestlabs.com]

- 9. This compound 98% - CAS:828270-60-6 - 如吉生物科技 [shruji.com]

- 10. This compound | CAS#:828270-60-6 | Chemsrc [chemsrc.com]

- 11. fishersci.com [fishersci.com]

- 12. 4-Fluoro-2-(Methylsulfonyl)toluene synthesis - chemicalbook [chemicalbook.com]

- 13. chem.washington.edu [chem.washington.edu]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-(methylsulfonyl)toluene

This guide provides a comprehensive overview of a robust and scientifically sound synthetic route to 2-Fluoro-4-(methylsulfonyl)toluene, a key intermediate in the development of various pharmaceutical and agrochemical agents. The methodologies presented herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a practical and reliable pathway to this valuable compound.

Introduction: The Significance of Fluorinated Methylsulfonyl Arenes

The incorporation of fluorine and methylsulfonyl groups into aromatic scaffolds is a widely employed strategy in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a molecule. The methylsulfonyl group, a strong electron-withdrawing moiety, can act as a hydrogen bond acceptor and influence the overall electronic and solubility characteristics of the compound. This compound, with its specific substitution pattern, represents a versatile building block for the synthesis of more complex molecular architectures. This guide will detail a multi-step synthesis, providing not only the protocols but also the underlying rationale for the chosen transformations.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from the commercially available 3-Fluoro-4-methylaniline. The core transformations involve:

-

Diazotization and Thiolation (Sandmeyer-type Reaction): Conversion of the amino group of 3-Fluoro-4-methylaniline to a thiol group via a diazonium salt intermediate.

-

S-Methylation: Introduction of a methyl group onto the sulfur atom to form the key intermediate, 2-Fluoro-4-(methylthio)toluene.

-

Oxidation: Conversion of the sulfide to the target sulfone, this compound.

This strategic approach is depicted in the workflow diagram below:

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Fluoro-4-mercaptotoluene via Sandmeyer-type Reaction

The initial step leverages the versatile Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of anilines to a wide array of functional groups.[1][2] Here, we adapt this reaction to introduce a sulfur moiety onto the aromatic ring.

Mechanism and Rationale

The reaction proceeds through the formation of a diazonium salt from 3-Fluoro-4-methylaniline in the presence of a nitrous acid source (generated in situ from sodium nitrite and a strong acid). This highly reactive intermediate then undergoes a radical-nucleophilic aromatic substitution, where the diazonium group is displaced by a sulfur nucleophile.[1] The choice of the sulfur source is critical; while various reagents can be used, a common approach involves the use of a thiocyanate salt followed by hydrolysis, or a xanthate.

Experimental Protocol

Step 1a: Diazotization of 3-Fluoro-4-methylaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-Fluoro-4-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature is maintained below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 1b: Thiolation

-

In a separate flask, prepare a solution of a suitable sulfur nucleophile, such as potassium thiocyanate, in water.

-

Cool this solution to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the sulfur nucleophile solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

If a thiocyanate was used, the intermediate will require hydrolysis (e.g., with aqueous sodium sulfide or a strong base) to yield the thiol.

-

Acidify the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Fluoro-4-mercaptotoluene.

| Parameter | Value/Condition | Rationale |

| Starting Material | 3-Fluoro-4-methylaniline | Commercially available and correctly substituted. |

| Diazotizing Agent | NaNO₂ in HCl(aq) | Standard and effective method for diazonium salt formation. |

| Temperature | 0-5 °C | Diazonium salts are unstable and can decompose at higher temperatures. |

| Sulfur Source | Potassium Thiocyanate | A common and effective sulfur nucleophile in Sandmeyer-type reactions. |

| Work-up | Acidification and Extraction | Standard procedure to isolate the acidic thiol product. |

Part 2: S-Methylation to 2-Fluoro-4-(methylthio)toluene

The second stage of the synthesis involves the methylation of the thiol group to form the corresponding methyl sulfide (thioether). This is a crucial step to set the stage for the final oxidation.

Mechanism and Rationale

This reaction is a classic nucleophilic substitution (SN2) where the thiolate anion, formed by deprotonation of the thiol with a base, acts as a nucleophile and attacks a methylating agent, displacing a leaving group. The choice of base and methylating agent can be tailored for efficiency and safety.

Caption: General mechanism for the S-methylation of an aryl thiol.

Experimental Protocol

-

Dissolve the crude 2-Fluoro-4-mercaptotoluene (1.0 eq) in a suitable solvent such as DMF or acetone.

-

Add a base (e.g., potassium carbonate, 1.5 eq) to the solution and stir for 15-30 minutes at room temperature to form the thiolate.

-

Add a methylating agent, such as methyl iodide (1.2 eq), dropwise to the mixture.

-

Stir the reaction at room temperature for several hours, or gently heat if necessary, until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford pure 2-Fluoro-4-(methylthio)toluene.

An alternative and mild methylation protocol can be employed using trimethyl phosphate (TMP) in the presence of a base like calcium hydroxide.[3]

| Parameter | Value/Condition | Rationale |

| Base | Potassium Carbonate | A mild and inexpensive base sufficient to deprotonate the thiol. |

| Methylating Agent | Methyl Iodide | A highly reactive and common methylating agent. |

| Solvent | DMF or Acetone | Polar aprotic solvents that facilitate SN2 reactions. |

| Purification | Column Chromatography | To remove any unreacted starting material and byproducts. |

Part 3: Oxidation to this compound

The final step is the oxidation of the sulfide to the corresponding sulfone. This transformation is a key step in many synthetic sequences and can be achieved with a variety of oxidizing agents.

Mechanism and Rationale

The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. The choice of oxidant and reaction conditions determines whether the reaction stops at the sulfoxide stage or proceeds to the sulfone. To achieve the full oxidation to the sulfone, typically an excess of the oxidizing agent and/or more forcing conditions are required. Common and effective oxidants include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and sodium chlorite.[4][5]

Caption: Stepwise oxidation of a sulfide to a sulfone.

Experimental Protocol

-

Dissolve 2-Fluoro-4-(methylthio)toluene (1.0 eq) in a suitable solvent, such as acetic acid or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add the oxidizing agent. For example, add a 30% aqueous solution of hydrogen peroxide (2.5-3.0 eq) dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS). Gentle heating may be required to drive the reaction to the sulfone.

-

Upon completion, quench the reaction by adding a reducing agent (e.g., aqueous sodium sulfite solution) to destroy any excess oxidant.

-

Extract the product with an organic solvent.

-

Wash the organic layer with aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

| Parameter | Value/Condition | Rationale |

| Oxidizing Agent | Hydrogen Peroxide (30%) | An inexpensive, effective, and environmentally benign oxidant. |

| Stoichiometry | >2 equivalents | Ensures complete oxidation to the sulfone. |

| Solvent | Acetic Acid | A common solvent for H₂O₂ oxidations. |

| Purification | Recrystallization | Often sufficient for obtaining highly pure solid sulfones. |

Conclusion

The synthesis of this compound can be reliably achieved through a well-established three-step sequence starting from 3-Fluoro-4-methylaniline. Each step employs standard and scalable organic transformations, making this route amenable to both laboratory-scale synthesis and potential scale-up for industrial applications. The key to success lies in the careful control of reaction conditions, particularly temperature, and appropriate purification of intermediates. This guide provides a solid foundation for researchers to produce this valuable building block for their discovery and development programs.

References

-

PubChem. 3-Fluoro-4-methylaniline. Available from: [Link]

-

Wikipedia. Sandmeyer reaction. Available from: [Link]

-

Otto, C. 3-Chloro-4-methylaniline, 97%. Available from: [Link]

-

ResearchGate. Reduction of Arylsulfonyl Chlorides to Arylthiols Using Triphenylphosphine. Available from: [Link]

-

PrepChem. Synthesis of 4-fluoro-2-methylthiotoluene. Available from: [Link]

-

Inoue, T. et al. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules2023 , 28(20), 7057. Available from: [Link]

-

Organic Chemistry Portal. Sulfone synthesis by oxidation. Available from: [Link]

-

Xu, D. et al. A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research2013 , 37(10), 615-616. Available from: [Link]

-

Bellale, E. V. et al. A Simple, Fast and Chemoselective Method for the Preparation of Arylthiols. Synthesis2009 , 2009(19), 3211-3213. Available from: [Link]

- Google Patents. Conversion of organic sulfides to sulfones.

-

Organic Chemistry Portal. Synthesis of aryl sulfides and diaryl sulfides. Available from: [Link]

-

Bordwell, F. G. & Andersen, K. K. Synthesis of Aryl Methyl Sulfoxides and Determination of the Conjugative Effect of the Methylsulfinyl Group. Journal of the American Chemical Society1953 , 75(20), 4959-4962. Available from: [Link]

Sources

- 1. 4-Fluoro-2-(Methylsulfonyl)toluene synthesis - chemicalbook [chemicalbook.com]

- 2. 3-Chloro-4-methylaniline, 97% - 95-74-9 - Manufacturers & Suppliers in India [ottokemi.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfone synthesis by oxidation [organic-chemistry.org]

An In-depth Technical Guide to the Spectral Analysis of 2-Fluoro-4-(methylsulfonyl)toluene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-(methylsulfonyl)toluene is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structural elucidation and purity assessment are critically dependent on modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive overview of the theoretical and practical aspects of acquiring and interpreting the spectral data for this compound. While publicly available experimental spectra are limited, this document serves as an expert guide to the predicted spectral features, grounded in fundamental principles and comparative data from analogous structures. Methodologies for sample preparation and spectral acquisition are detailed to ensure high-quality data generation in a research setting.

Introduction: The Structural Imperative

In the landscape of drug discovery and development, the precise characterization of molecular structure is not merely a formality but a cornerstone of efficacy and safety. This compound, with its unique arrangement of a fluorine atom, a methyl group, and a methylsulfonyl group on a toluene backbone, presents an interesting case for spectroscopic analysis. The interplay of these functional groups dictates the electronic environment of the molecule, which in turn governs its interactions with biological targets. Understanding the exact placement of these substituents is crucial, and it is here that spectroscopic methods provide unparalleled insight.

This guide is structured to provide not just the "what" but the "why" behind the spectral signatures of this compound. We will delve into the theoretical underpinnings of each major spectroscopic technique and translate that theory into a practical framework for data interpretation.

Molecular Structure and Predicted Spectral Correlations

The foundation of any spectral interpretation is a clear understanding of the molecule's structure. The key to deciphering the spectra of this compound lies in recognizing the distinct chemical environments of its protons and carbons.

Figure 1. Molecular Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine and methylsulfonyl groups and the electron-donating nature of the methyl group.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Ar-H (H3) | 7.7 - 7.9 | Doublet of doublets (dd) | J(H-H) ≈ 8.0, J(H-F) ≈ 5.0 |

| Ar-H (H5) | 7.6 - 7.8 | Doublet of doublets (dd) | J(H-H) ≈ 8.0, J(H-F) ≈ 2.0 |

| Ar-H (H6) | 7.2 - 7.4 | Triplet (t) or Doublet of doublets (dd) | J(H-H) ≈ 8.0, J(H-F) ≈ 8.0 |

| -SO₂CH₃ | 3.1 - 3.3 | Singlet (s) | N/A |

| Ar-CH₃ | 2.4 - 2.6 | Singlet (s) | N/A |

Rationale behind Predictions:

-

Aromatic Protons: The protons on the aromatic ring are deshielded due to the ring current and the electron-withdrawing substituents. The exact chemical shifts and multiplicities arise from proton-proton and proton-fluorine couplings. H3 is expected to be downfield due to its proximity to the sulfonyl group. H5 will also be downfield. H6, being ortho to the electron-donating methyl group, will be the most upfield of the aromatic protons.

-

Methyl Protons: The protons of the methylsulfonyl group (-SO₂CH₃) are significantly deshielded due to the adjacent electron-withdrawing sulfonyl group, hence their predicted downfield shift compared to a typical methyl group. The protons of the aromatic methyl group (Ar-CH₃) will appear at a more standard chemical shift. Both are expected to be singlets as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about their electronic nature.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-F (C2) | 160 - 165 (d, ¹JCF ≈ 240-250 Hz) |

| C-SO₂ (C4) | 140 - 145 |

| C-CH₃ (C1) | 135 - 140 |

| Aromatic CH (C3, C5, C6) | 115 - 135 |

| -SO₂CH₃ | 44 - 46 |

| Ar-CH₃ | 20 - 22 |

Rationale behind Predictions:

-

C-F Carbon: The carbon directly attached to the fluorine atom will exhibit a large chemical shift and a characteristic large one-bond carbon-fluorine coupling constant (¹JCF).

-

Substituted Aromatic Carbons: The carbons bearing the methyl and methylsulfonyl groups will have their chemical shifts influenced by the electronic effects of these substituents.

-

Aromatic CH Carbons: The remaining aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the neighboring substituents and fluorine coupling.

-

Methyl Carbons: The methyl carbon of the sulfonyl group will be significantly downfield compared to the aromatic methyl carbon due to the strong deshielding effect of the sulfonyl group.

Experimental Protocol for NMR Spectroscopy

A robust protocol is essential for obtaining high-quality, reproducible NMR data.

Figure 2. Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the C-F bond, and the sulfonyl group.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 1600 - 1450 | Aromatic C=C stretch | Medium to Strong |

| 1350 - 1300 | -SO₂ asymmetric stretch | Strong |

| 1160 - 1120 | -SO₂ symmetric stretch | Strong |

| 1250 - 1100 | C-F stretch | Strong |

| 900 - 675 | Aromatic C-H bend (out-of-plane) | Strong |

Rationale behind Predictions:

-

Aromatic C-H and C=C: These are characteristic absorptions for all aromatic compounds.

-

Sulfonyl Group: The symmetric and asymmetric stretching vibrations of the S=O bonds in the methylsulfonyl group give rise to two very strong and distinct absorption bands, which are highly diagnostic for this functional group.

-

C-F Bond: The C-F stretching vibration typically appears as a strong band in the fingerprint region.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for solid and liquid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation.

| m/z | Predicted Fragment | Interpretation |

| 188 | [M]⁺ | Molecular ion |

| 173 | [M - CH₃]⁺ | Loss of a methyl group |

| 109 | [M - SO₂CH₃]⁺ | Loss of the methylsulfonyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

| 79 | [SO₂CH₃]⁺ | Methylsulfonyl cation |

Rationale behind Predictions:

-

Molecular Ion: The peak corresponding to the intact molecule with one electron removed will confirm the molecular weight (188.22 g/mol ).

-

Fragmentation: The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. The loss of a methyl group is a common fragmentation pathway. Cleavage of the C-S bond to lose the methylsulfonyl radical is also expected due to the relative stability of the resulting aromatic cation.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying components of a mixture.

Figure 3. Workflow for GC-MS analysis.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive analysis of this compound requires a synergistic application of NMR, IR, and MS techniques. While this guide provides a robust framework based on theoretical predictions and comparative data, it is imperative for researchers to acquire and interpret experimental data for definitive structural confirmation and purity assessment. The methodologies outlined herein provide a validated pathway to generating high-quality spectral data, which is the bedrock of chemical research and development.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][1][2]

-

PubChem. National Center for Biotechnology Information. [Link][3][4][5][6]

Sources

- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 3. 2-Fluoroethyl p-Toluenesulfonate | C9H11FO3S | CID 256019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-4-methylsulfonylphenol | C7H7FO3S | CID 16128842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Fluorotoluene | C7H7F | CID 7241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Fluoro-4-nitrotoluene | C7H6FNO2 | CID 74025 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-4-(methylsulfonyl)toluene

This guide provides a comprehensive overview of the solubility and stability of 2-Fluoro-4-(methylsulfonyl)toluene (CAS No. 828270-60-6), a key intermediate in various synthetic pathways.[][2][3] This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the physicochemical properties of this compound for its effective handling, application, and formulation.

Compound Profile

This compound is a substituted aromatic compound with the molecular formula C8H9FO2S and a molecular weight of 188.22 g/mol .[][4] Its structure, featuring a toluene backbone substituted with a fluorine atom and a methylsulfonyl group, dictates its polarity and, consequently, its solubility and stability characteristics.

Chemical Structure:

-

IUPAC Name: 2-fluoro-1-methyl-4-(methylsulfonyl)benzene[]

-

Synonyms: 2-fluoro-1-methyl-4-methylsulfonylbenzene[]

-

CAS Number: 828270-60-6[][5]

Solubility Profile

The solubility of a compound is a critical parameter for its application in solution-based reactions, formulations, and analytical characterization. The presence of both a nonpolar toluene ring and a polar methylsulfonyl group, along with the electronegative fluorine atom, suggests that this compound will exhibit a nuanced solubility profile.

Predicted Solubility in Common Solvents

While empirical data is essential for precise applications, a qualitative prediction of solubility can be made based on the principle of "like dissolves like."

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High | The polar sulfonyl group will interact favorably with these solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The overall molecule has significant nonpolar character, making it soluble in these solvents. |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The nonpolar toluene backbone limits solubility in highly polar protic solvents like water. Some solubility is expected in alcohols due to the polar sulfonyl group. |

| Nonpolar | Hexanes, Toluene | Low | The high polarity of the methylsulfonyl group will limit solubility in nonpolar hydrocarbon solvents. |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for accurate determination.

Protocol: Quantitative Solubility Determination

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

Allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any suspended particles.

-

Dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile) to a concentration within the calibrated range of the HPLC method.

-

-

HPLC Analysis:

-

Analyze the diluted samples using a validated HPLC method (see Section 4 for a representative method).

-

Quantify the concentration of this compound in the diluted samples against a standard calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

-

Workflow for Solubility Determination

Caption: Workflow for quantitative solubility determination.

Stability Profile

Understanding the chemical stability of this compound is crucial for determining appropriate storage conditions, handling procedures, and predicting its shelf-life. Forced degradation studies are a standard approach to identify potential degradation pathways and the intrinsic stability of a molecule.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways could be anticipated under stress conditions:

-

Hydrolysis: The C-S bond of the sulfonyl group could be susceptible to cleavage under harsh acidic or basic conditions, although this is generally a stable linkage.

-

Oxidation: While the sulfonyl group is already in a high oxidation state, other parts of the molecule, such as the methyl group on the toluene ring, could be susceptible to oxidation.

-

Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light.

Forced Degradation Study Protocol

This protocol outlines a systematic approach to assess the stability of this compound under various stress conditions.

Protocol: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 80 °C for 24 hours.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat at 80 °C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Keep at room temperature for 24 hours.

-

Thermal Degradation: Expose a solid sample and a solution sample to 80 °C for 48 hours.

-

Photolytic Degradation: Expose a solid sample and a solution sample to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 W h/m²).

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method (see Section 4).

-

-

Data Interpretation:

-

Calculate the percentage of degradation for each condition.

-

Analyze the chromatograms for the appearance of new peaks, which would indicate degradation products.

-

If significant degradation is observed, further characterization of the degradants using techniques like LC-MS may be necessary.

-

Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study.

Analytical Methodology

A robust analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for the analysis of this compound.

Recommended HPLC Method

The following is a starting point for developing a stability-indicating HPLC method. Method optimization and validation are necessary for specific applications.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

This method should be capable of separating the parent compound from potential degradation products and impurities.

Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound.

-

Handling: Handle in a well-ventilated place.[5] Wear suitable protective clothing, gloves, and eye/face protection.[5] Avoid formation of dust and aerosols.[5]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5] Keep away from heat and sources of ignition. Recommended storage temperature is 2-8 °C.[6]

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data is not yet widely available in the public domain, the protocols and predictive analyses presented here offer a solid foundation for researchers to generate the necessary data for their specific applications. The provided methodologies are based on established scientific principles and industry standards, ensuring a robust approach to characterizing this important chemical intermediate.

References

-

Chemsrc. This compound | CAS#:828270-60-6. [Link]

Sources

- 2. This compound | CAS#:828270-60-6 | Chemsrc [chemsrc.com]

- 3. CAS 828270-60-6 | 6763-3-03 | MDL MFCD14585007 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. 4-Fluoro-2-(Methylsulfonyl)toluene synthesis - chemicalbook [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. arctomsci.com [arctomsci.com]

An In-depth Technical Guide to 2-Fluoro-4-(methylsulfonyl)toluene: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Sulfones in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of unique functional groups to modulate the physicochemical and pharmacokinetic properties of lead compounds is a cornerstone of successful molecular design. Among these, fluorinated aromatic sulfones have emerged as particularly valuable motifs. This guide provides a comprehensive technical overview of 2-Fluoro-4-(methylsulfonyl)toluene, a key building block that marries the advantageous properties of both a fluorine atom and a methylsulfonyl group on a versatile toluene scaffold.

The presence of the strongly electron-withdrawing methylsulfonyl group can significantly influence the electronic environment of the aromatic ring, affecting the pKa of nearby functionalities and providing a potent hydrogen bond acceptor. This can lead to enhanced binding affinity with biological targets. Simultaneously, the strategic placement of a fluorine atom can profoundly impact a molecule's metabolic stability, membrane permeability, and conformational preferences, often leading to improved pharmacokinetic profiles.[1][2] This guide will delve into the known physical and chemical characteristics of this compound, its synthesis, and its application, providing a foundational resource for researchers leveraging this compound in their synthetic and medicinal chemistry endeavors.

Physicochemical Characteristics

While specific experimental data for this compound is not extensively reported in the literature, its key physicochemical properties can be summarized and, where necessary, inferred from closely related analogues and an understanding of its constituent functional groups. The compound is typically available as a white to off-white crystalline powder.[3]

| Property | Value/Description | Source/Comment |

| CAS Number | 828270-60-6 | [3][4][5] |

| Molecular Formula | C₈H₉FO₂S | [6][] |

| Molecular Weight | 188.22 g/mol | [6][] |

| Appearance | White to off-white powder | [3] (Based on supplier information) |

| Melting Point | Data not available. Estimated to be in a similar range to related isomers and analogues, such as 4-(Methylsulfonyl)toluene (85-89 °C).[8] The presence of the fluorine atom may slightly alter this value. | |

| Boiling Point | Data not available. Likely to be high and decomposition may occur before boiling at atmospheric pressure. | [4] |

| Solubility | Data for the specific isomer is unavailable. However, a study on the closely related 1-Fluoro-4-(methylsulfonyl)benzene showed solubility decreases in the order of chloroform > acetone > ethyl acetate > toluene > ethanol.[9][10] A similar trend can be anticipated for this compound. | |

| LogP | 2.61840 (Calculated) | [4] |

Structural Information:

Caption: Chemical structure of this compound.

Spectroscopic Profile (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the toluene ring, and the methyl group of the sulfonyl moiety. The aromatic region would likely display complex splitting patterns due to the fluorine-proton and proton-proton couplings. The methyl group attached to the ring would appear as a singlet, as would the methyl group of the sulfonyl.

-

¹³C NMR: The carbon NMR would show eight distinct signals corresponding to the different carbon environments in the molecule. The carbon atom directly bonded to the fluorine atom would exhibit a large coupling constant (¹JCF).

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the S=O stretching of the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). Aromatic C-H and C=C stretching vibrations, as well as a C-F stretching band, would also be prominent.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 188.22. Fragmentation patterns would likely involve the loss of methyl and sulfonyl groups.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its three key components: the toluene ring, the fluorine substituent, and the methylsulfonyl group.

-

The Influence of the Methylsulfonyl Group: As a powerful electron-withdrawing group, the methylsulfonyl moiety deactivates the aromatic ring towards electrophilic substitution. It will direct incoming electrophiles primarily to the meta position. The sulfonyl group itself is generally stable and unreactive under many conditions.

-

The Role of the Fluorine Atom: The fluorine atom also deactivates the ring towards electrophilic substitution due to its high electronegativity. Its small size means it imparts minimal steric hindrance. A key role of fluorine in drug design is to block sites of metabolic oxidation, thereby increasing the half-life of a compound.[9]

-

Reactivity of the Toluene Methyl Group: The methyl group can be a site for oxidation or halogenation under appropriate conditions, although the deactivated nature of the ring may require more forcing conditions than for toluene itself.

Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed):

Step 1: Synthesis of 4-Fluoro-3-methylbenzenethiol

-

To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a small crystal of iodine in anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of 2-Fluoro-4-bromotoluene in anhydrous THF to initiate the formation of the Grignard reagent.

-

Once the Grignard reagent has formed, cool the reaction mixture in an ice bath.

-

Carefully add elemental sulfur (S₈) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully pouring it into a mixture of ice and a dilute acid (e.g., HCl).

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thiol.

Causality: The Grignard reaction is a classic and reliable method for forming carbon-carbon or carbon-heteroatom bonds. The subsequent reaction with elemental sulfur is a standard procedure for the synthesis of thiols from Grignard reagents.

Step 2: Synthesis of 4-Fluoro-3-methylphenyl methyl sulfide

-

Dissolve the crude 4-Fluoro-3-methylbenzenethiol in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the thiol and form the thiolate anion.

-

To the resulting suspension, add methyl iodide (CH₃I) dropwise.

-

Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Causality: The S-methylation of the thiolate is a standard Williamson ether synthesis-type reaction, which is a highly efficient method for forming thioethers.

Step 3: Synthesis of this compound

-

Dissolve the purified 4-Fluoro-3-methylphenyl methyl sulfide in a suitable solvent such as dichloromethane (DCM) or acetic acid.

-

Cool the solution in an ice bath.

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (in DCM) or hydrogen peroxide in acetic acid, portion-wise. The use of at least two equivalents of the oxidizing agent is necessary to ensure complete oxidation to the sulfone.

-

Monitor the reaction by TLC. Upon completion, quench any excess oxidizing agent.

-

Wash the reaction mixture with a solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The final product, this compound, can be purified by recrystallization or column chromatography.

Causality: The oxidation of a thioether to a sulfone is a common and high-yielding transformation. m-CPBA and hydrogen peroxide are widely used, reliable oxidizing agents for this purpose.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The combination of the fluoro and methylsulfonyl groups allows for the fine-tuning of the properties of drug candidates.

For instance, related fluorinated phenyl methyl sulfones have been utilized in the development of inhibitors for various enzymes. The sulfonyl group can act as a key hydrogen bond acceptor, interacting with amino acid residues in the active site of a protein, while the fluorinated toluene moiety can occupy hydrophobic pockets and contribute to metabolic stability.[9]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. A comprehensive review of the Safety Data Sheet (SDS) is essential before use.[12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound represents a strategically important building block for chemical synthesis, particularly in the field of drug discovery. Its unique combination of a fluorine atom and a methylsulfonyl group on a toluene scaffold provides medicinal chemists with a powerful tool to modulate the properties of bioactive molecules. While some of its physical properties are not yet fully characterized in the public domain, its synthesis is achievable through established chemical transformations. This guide provides a foundational understanding of its characteristics and utility, empowering researchers to effectively incorporate this valuable reagent into their research and development programs.

References

-

Chemsrc. This compound | CAS#:828270-60-6. [Link]

-

Shanghai Ruji Biotechnology Development Co., Ltd. This compound. [Link]

-

National Institutes of Health. A practical microwave method for the synthesis of fluoromethyl 4-methylbenzenesulfonate in tert-amyl alcohol. [Link]

- Google Patents.

-

NIST. 2-Fluoro-4-iodotoluene. [Link]

-

National Institutes of Health. Fluorous Synthesis of Heterocyclic Systems. [Link]

-

Jingming Chemical. This compound. [Link]

- Google Patents. Production process of methyl p-tolyl sulfone.

- Google Patents. Preparation method and equipment of p-methylsulfonyl toluene.

-

ResearchGate. A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. [Link]

-

ResearchGate. FT-IR spectrum and molecular structure of methyl p-toluene sulfonate.... [Link]

-

Quick Company. A Process For The Synthesis Of 4 Methyl Sulfonyl Toluene. [Link]

-

National Institutes of Health. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. [Link]

- Google Patents. Preparation method of 2-chloro-4-fluorotoluene.

-

Chem-Station. This compound|CAS 828270-60-6|Accela ChemBio|製品詳細. [Link]

-

ResearchGate. 2-(Fluoro-) and 2-(methoxyanilino)-1,4-naphthoquinones. Synthesis and mechanism and effect of fluorine substitution on redox reactivity and NMR. [Link]

Sources

- 1. 2-Fluorotoluene(95-52-3) 13C NMR spectrum [chemicalbook.com]

- 2. A Process For The Synthesis Of 4 Methyl Sulfonyl Toluene [quickcompany.in]

- 3. arctomsci.com [arctomsci.com]

- 4. This compound | CAS#:828270-60-6 | Chemsrc [chemsrc.com]

- 5. CAS 828270-60-6 | 6763-3-03 | MDL MFCD14585007 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. This compound 98% - CAS:828270-60-6 - 如吉生物科技 [shruji.com]

- 8. 4-(Methylsulfonyl)toluene 97 3185-99-7 [sigmaaldrich.com]

- 9. 4-Fluoro-2-(methylsulfonyl)toluene | 828270-66-2 | Benchchem [benchchem.com]

- 10. This compound-景明化工股份有限公司 [echochemical.com]

- 11. 4-Fluoro-2-(Methylsulfonyl)toluene synthesis - chemicalbook [chemicalbook.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

electrophilic and nucleophilic sites of 2-Fluoro-4-(methylsulfonyl)toluene

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Fluoro-4-(methylsulfonyl)toluene

Introduction

This compound (CAS No. 828270-60-6) is a substituted aromatic compound of increasing interest in the fields of medicinal chemistry and materials science.[][2][3] Its utility as a synthetic building block stems from the unique and often contrasting electronic properties of its three substituents: a fluorine atom, a methyl group, and a methylsulfonyl group. Understanding the interplay of these functional groups is paramount for predicting the molecule's reactivity and for designing rational synthetic pathways.

This technical guide provides a comprehensive analysis of the electronic landscape of this compound. We will dissect the inductive and resonance effects of each substituent to map the molecule's electron density, thereby identifying its primary nucleophilic and electrophilic centers. This analysis will serve as a predictive tool for its behavior in key reaction classes, namely Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (SNAr). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their work.

Analysis of Substituent Electronic Effects

The reactivity of an aromatic ring is dictated by the electron-donating or electron-withdrawing nature of its substituents. In this compound, we have a complex interplay of three distinct groups.

-

The Methyl Group (-CH₃) at C1: As an alkyl group, the methyl substituent is a weak electron-donating group. It exerts its influence through a positive inductive effect (+I) and hyperconjugation. This donation of electron density slightly activates the aromatic ring towards electrophilic attack compared to benzene and directs incoming electrophiles to the ortho and para positions.[4][5][6]

-

The Fluorine Atom (-F) at C2: Fluorine presents a dualistic electronic character. Due to its high electronegativity, it strongly withdraws electron density from the ring via the sigma bond (a negative inductive effect, -I).[7][8] This effect deactivates the ring towards electrophilic attack. Conversely, the lone pairs on the fluorine atom can participate in resonance, donating electron density into the π-system (a positive mesomeric effect, +M).[7][9][10] While the inductive withdrawal is dominant, making fluorobenzene less reactive than benzene in EAS, the resonance donation directs incoming electrophiles to the ortho and para positions.[8]

-

The Methylsulfonyl Group (-SO₂CH₃) at C4: The methylsulfonyl group is a powerful electron-withdrawing group. It exerts both a strong negative inductive effect (-I) and a negative mesomeric effect (-M) by delocalizing the ring's π-electrons onto its oxygen atoms. This group strongly deactivates the ring towards electrophilic attack and is a meta-director.[11] Conversely, its strong electron-withdrawing nature is crucial for activating the ring towards nucleophilic aromatic substitution.[12][13]

Data Presentation: Summary of Substituent Effects

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Influence (EAS) |

| -CH₃ | C1 | +I (Donating) | Hyperconjugation (Donating) | Activating | ortho, para |

| -F | C2 | -I (Withdrawing) | +M (Donating) | Deactivating | ortho, para |

| -SO₂CH₃ | C4 | -I (Withdrawing) | -M (Withdrawing) | Strongly Deactivating | meta |

Reactivity Analysis: Identifying Nucleophilic and Electrophilic Sites

The combination of these electronic effects creates a unique reactivity profile for the aromatic ring.

dot

Caption: Predicted electronic landscape of the core molecule.

Nucleophilic Sites: Reactivity Towards Electrophiles (EAS)

The aromatic ring is the primary nucleophile. The challenge in predicting EAS reactivity lies in resolving the competing directing effects of the substituents on an already deactivated ring.

-

-CH₃ group directs to C2 and C6 (ortho) and C4 (para).

-

-F group directs to C1 and C3 (ortho) and C5 (para).

-

-SO₂CH₃ group directs to C3 and C5 (meta).

Let's evaluate the potential sites:

-

C3: This position is ortho to Fluorine and meta to the methylsulfonyl group. Both are favorable directing influences for this position.

-

C5: This position is para to Fluorine and meta to the methylsulfonyl group. Both are favorable. It is also ortho to the activating methyl group.

-

C6: This position is ortho to the methyl group, but meta to Fluorine and ortho to the deactivating sulfonyl group, making it highly disfavored.

dot

Caption: Logical workflow for Electrophilic Aromatic Substitution.

Electrophilic Sites: Reactivity Towards Nucleophiles (SNAr)

The presence of a strong electron-withdrawing group (-SO₂CH₃) para to a potential leaving group (the -F atom) makes the aromatic ring highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr).[12][13][14]

-

Primary Electrophilic Site: The carbon atom bonded to the fluorine, C2 , is the primary electrophilic site. A nucleophile will attack this position.

-

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining first step is the attack of the nucleophile on C2, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[15] The negative charge of this intermediate is delocalized across the ring and, crucially, onto the oxygen atoms of the para-sulfonyl group, providing significant stabilization.

-

Leaving Group: In the second, faster step, the fluoride ion is eliminated, restoring aromaticity. Fluorine is an effective leaving group in SNAr because the C-F bond cleavage occurs after the rate-limiting nucleophilic attack step. Furthermore, fluorine's high electronegativity enhances the electrophilicity of the C2 carbon, accelerating the initial attack.[13][16]

dot

Caption: Logical workflow for Nucleophilic Aromatic Substitution.

Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on specific substrates and laboratory conditions. A thorough risk assessment should be conducted before any experimental work.

Protocol 1: Probing Nucleophilic Sites via Nitration (EAS)

This protocol aims to introduce a nitro group, a strong electrophile, onto the aromatic ring. Due to the deactivated nature of the substrate, forceful conditions are required.

-

Safety Precautions: Work in a certified fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and acid-resistant gloves. Handle fuming nitric acid and concentrated sulfuric acid with extreme care. The reaction is highly exothermic.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add this compound (1.0 eq).

-

Acid Mixture Preparation: In a separate beaker cooled in an ice-water bath, slowly add concentrated sulfuric acid (H₂SO₄, ~3.0 eq) to fuming nitric acid (HNO₃, ~1.5 eq).

-

Reaction Execution: Cool the flask containing the substrate to 0 °C using an ice bath. Slowly add the nitrating mixture (H₂SO₄/HNO₃) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS. Gentle heating (e.g., to 50-60 °C) may be required to drive the reaction to completion.

-

Workup: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. A solid precipitate should form.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the nitrated product(s).

-

Characterization: The regiochemistry of the product(s) should be confirmed by ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.

Protocol 2: Probing Electrophilic Sites via Amination (SNAr)

This protocol demonstrates the displacement of the fluoride with a representative nucleophile, such as a secondary amine (e.g., morpholine).

-

Safety Precautions: Work in a certified fume hood. Wear appropriate PPE. Use an anhydrous, polar aprotic solvent.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), morpholine (1.2-2.0 eq), and a weak base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

Reaction Execution: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. SNAr reactions on this substrate are typically efficient and may be complete within a few hours.

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Isolation and Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Characterization: Confirm the structure of the resulting product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound possesses a highly differentiated electronic character, making it a predictable and valuable synthetic intermediate.

-

Nucleophilic Character: The aromatic ring is deactivated towards electrophilic attack . The most probable sites for substitution are C3 and C5, which represent a consensus of the directing effects of the three substituents. Synthetic transformations targeting these positions will require forcing conditions.

-

Electrophilic Character: The C2 position is highly activated towards nucleophilic attack . The presence of the para-methylsulfonyl group provides potent resonance stabilization for the Meisenheimer intermediate, making SNAr the most facile and synthetically useful reaction pathway for this molecule. The fluorine atom serves as an excellent leaving group in this context.

This dual reactivity profile allows for selective functionalization. By choosing between electrophilic or nucleophilic reaction partners, chemists can predictably modify the molecule to build complex structures for applications in drug discovery and materials science.

References

-

StackExchange. Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. [Online] Available at: [Link]

-

National Institutes of Health (NIH). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC. [Online] Available at: [Link]

-

ACS Publications. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings | ACS Omega. [Online] Available at: [Link]

-

RSC Publishing. Effect of aromatic ring fluorination on CH…π interactions. [Online] Available at: [Link]

-

College of Saint Benedict & Saint John's University. Electrophilic Aromatic Substitution AR5. Directing Effects. [Online] Available at: [Link]

-

IRJET. COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE. [Online] Available at: [Link]

-

Quora. What is the directive influence of toluene on an electrophile attack?. [Online] Available at: [Link]

-

Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Online] Available at: [Link]

-

Chemistry LibreTexts. 1.31: Electrophilic Substitution. [Online] Available at: [Link]

-

YouTube. Nucleophilic Aromatic Substitution. [Online] Available at: [Link]

-

Chemsrc. This compound | CAS#:828270-60-6. [Online] Available at: [Link]

-

National Institutes of Health (NIH). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC. [Online] Available at: [Link]

-

Wikipedia. Nucleophilic aromatic substitution. [Online] Available at: [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Online] Available at: [Link]

-

Vapourtec. Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. [Online] Available at: [Link]

-

ResearchGate. Electronic Effects of the Sulfinyl and Sulfonyl Groups. [Online] Available at: [Link]

Sources

- 2. arctomsci.com [arctomsci.com]

- 3. This compound | CAS#:828270-60-6 | Chemsrc [chemsrc.com]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 9. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. vapourtec.com [vapourtec.com]

- 16. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 2-Fluoro-4-(methylsulfonyl)toluene: Synthesis, Properties, and Applications for Researchers

This guide provides a comprehensive technical overview of 2-Fluoro-4-(methylsulfonyl)toluene, a fluorinated aromatic sulfone of increasing interest to researchers, scientists, and professionals in drug development. This document delves into its chemical properties, outlines a detailed synthetic pathway, discusses its commercial availability, and explores its potential applications in medicinal chemistry.

Introduction: The Strategic Value of Fluorine and Sulfonyl Groups in Drug Design

The strategic incorporation of fluorine and sulfonyl groups into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] Fluorine, with its small size and high electronegativity, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2] The methylsulfonyl group, a potent electron-withdrawing moiety and hydrogen bond acceptor, is frequently employed to modulate the electronic properties and solubility of drug candidates.[3]

This compound (CAS No. 828270-60-6) combines these two valuable functional groups on a toluene framework, making it a promising building block for the synthesis of novel bioactive compounds.[4] Its structure presents a unique combination of electronic and steric properties that can be exploited in the design of targeted therapeutics.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 828270-60-6 | [5] |

| Molecular Formula | C₈H₉FO₂S | [5] |

| Molecular Weight | 188.22 g/mol | [6] |

| Appearance | White to off-white powder | [7] |

| LogP | 2.61840 | [5] |

| PSA (Polar Surface Area) | 42.52 Ų | [5] |

Commercial Availability

This compound is commercially available from a variety of chemical suppliers, typically in research-grade purities (97-98%). The table below lists several vendors and their typical offerings. Pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Purity | Available Quantities |

| Aladdin Scientific | 98% | 1g, 5g, 25g |

| Amadis Chemical | 97% | mgs, gs, kgs |

| SynQuest Laboratories | 98% | Inquire for details |

| Apollo Scientific | 98% | 1g, 5g |

| BOC Sciences | >97% | Inquire for details |

Synthesis of this compound